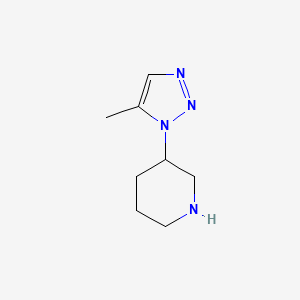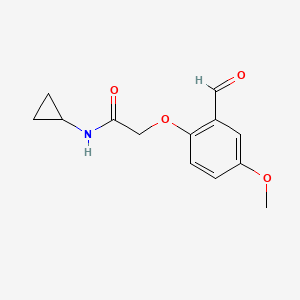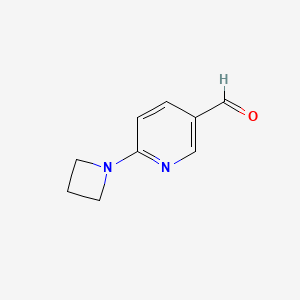
(2s)-2-(Butane-1-sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Butane-1-sulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Butane-1-sulfonamido)propanoic acid typically involves the reaction of butane-1-sulfonyl chloride with (2S)-2-aminopropanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(Butane-1-sulfonamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Butane-1-sulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(Butane-1-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfenamides: These compounds have a sulfur-nitrogen bond and are used as vulcanization accelerators in the rubber industry.
Sulfinamides: These compounds contain a sulfinyl group and are used in asymmetric synthesis.
Sulfonamides: These compounds have a sulfonyl group and are widely used as antibiotics.
Uniqueness
(2S)-2-(Butane-1-sulfonamido)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H15NO4S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
(2S)-2-(butylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
OZSRHFORCGVPJI-LURJTMIESA-N |
Isomerische SMILES |
CCCCS(=O)(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CCCCS(=O)(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


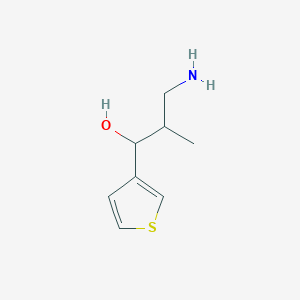

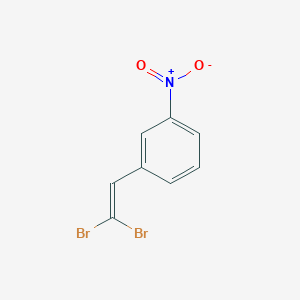

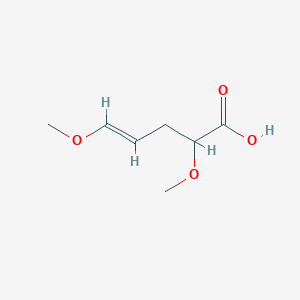
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

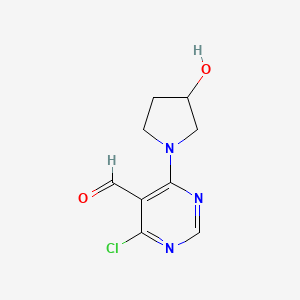

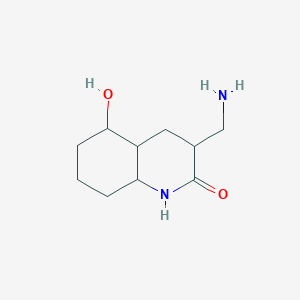
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
